2-(乙基(苯基)氨基)-2-氧代乙基 5-甲基噻吩-2-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

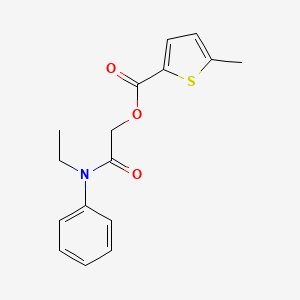

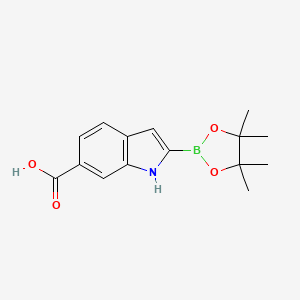

“2-(Ethyl(phenyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been found to have a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This results in the formation of aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “2-(Ethyl(phenyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate” would be complex due to the presence of multiple functional groups. The compound would contain a thiophene ring, an ethyl(phenyl)amino group, an oxoethyl group, and a carboxylate group .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Ethyl(phenyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate” would be influenced by its molecular structure. Thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

肽合成

2-(乙基(苯基)氨基)-2-氧代乙基 5-甲基噻吩-2-甲酸酯已在肽合成领域得到探索。具有相似结构基序的 2-(对硝基苯硫基)乙基用于肽合成中的羧基保护。在用碱处理转化为相应的砜后,该基团被选择性地去除 (Amaral, 1969)。

降血糖活性

对苯基烷基氧代环氧化合物衍生物(包括与 2-(乙基(苯基)氨基)-2-氧代乙基 5-甲基噻吩-2-甲酸酯相似的结构)的研究显示出显着的降血糖活性。这些化合物在禁食大鼠中表现出降血糖活性,构效关系研究突出了某些有效的取代基 (Eistetter & Wolf, 1982)。

癌症治疗

在癌症治疗领域,已经研究了该化合物的衍生物,例如 2-氨基-4-(2-乙氧基-2-氧代乙基)-6-苯基-4H-色满-3-甲酸乙酯。已知这些化合物可减轻耐药性,并与各种癌症疗法协同作用,特别是在白血病细胞中。它们的构效关系 (SAR) 研究导致开发了对一系列血液和实体瘤细胞具有低微摩尔细胞毒性的化合物 (Das 等人,2009)。

染料合成

该化合物在染料合成中具有应用,特别是在基于噻吩环的双杂环单偶氮染料中。这些染料的溶剂变色行为和互变异构体结构一直是研究的重点 (Karcı & Karcı, 2012)。

抗菌活性

2-(乙基(苯基)氨基)-2-氧代乙基 5-甲基噻吩-2-甲酸酯的衍生物表现出显着的抗菌活性。这包括 2-氨基-4-苯基噻吩-3-甲酸乙酯衍生物,显示出作为抗菌剂的希望 (Prasad 等人,2017)。

作用机制

The mechanism of action of “2-(Ethyl(phenyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate” would depend on its intended use. For example, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

未来方向

Thiophene derivatives continue to be a topic of interest for researchers due to their wide range of potential applications. Future research may focus on developing new synthesis methods, exploring additional applications, and improving our understanding of the properties and mechanisms of action of these compounds .

属性

IUPAC Name |

[2-(N-ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-3-17(13-7-5-4-6-8-13)15(18)11-20-16(19)14-10-9-12(2)21-14/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTKVNHUBQPJLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC=C(S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B3015574.png)

![2-(3-fluorophenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B3015575.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B3015577.png)

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3015580.png)

![2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3015583.png)

![7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B3015587.png)

![1-ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3015588.png)

![3-chloro-2-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B3015592.png)

![2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015594.png)